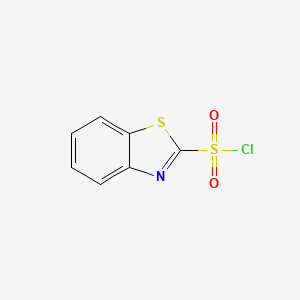

2-Benzothiazolesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzothiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO2S2/c8-13(10,11)7-9-5-3-1-2-4-6(5)12-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSILAFDVJZUQPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430803 | |

| Record name | 2-Benzothiazolesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2824-46-6 | |

| Record name | 2-Benzothiazolesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 2 Benzothiazolesulfonyl Chloride

Direct Sulfonylation and Halosulfonylation Methodologies

Direct methods involve the introduction of the sulfonyl chloride moiety onto the benzothiazole (B30560) core in a single conceptual step. These strategies often employ highly reactive sulfur-based electrophiles.

Chlorosulfonation of Benzothiazole Precursors

The direct chlorosulfonation of aromatic compounds is a classical method for the synthesis of sulfonyl chlorides. This approach can be applied to benzothiazole precursors, typically using chlorosulfonic acid. The reaction involves the electrophilic attack of the sulfur trioxide component of chlorosulfonic acid on the aromatic ring, followed by the introduction of a chlorine atom. A related process involves the reaction of a sulfonic acid with thionyl chloride or phosphorus pentachloride. For instance, the synthesis of benzenesulfonyl chloride can be achieved by reacting benzene (B151609) with chlorosulfonic acid or by treating sodium benzenesulfonate (B1194179) with phosphorus pentachloride or phosphorus oxychloride. google.comorgsyn.org While specific examples for the direct chlorosulfonation of the benzothiazole nucleus to yield 2-benzothiazolesulfonyl chloride are less common in readily available literature, the general principle remains a viable, though often harsh, synthetic route.

Utilization of Sulfuryl Chloride and Related Reagents

Sulfuryl chloride (SO₂Cl₂) is a versatile reagent that can act as a source of chlorine and sulfur dioxide. wikipedia.org It is used in the synthesis of sulfonyl chlorides from various precursors. The reaction of sulfur dioxide and chlorine in the presence of a catalyst like activated carbon or camphor (B46023) produces sulfuryl chloride. google.comsciencemadness.org Sulfuryl chloride can then be used to chlorinate compounds, including thiols and disulfides, to form the corresponding sulfenyl chlorides. wikipedia.org In some cases, it can be used for direct sulfonyl chloride formation on activated aromatic systems, often in the presence of a Lewis acid catalyst. orgsyn.org

Oxidative Approaches from Lower Oxidation State Sulfur Compounds

These methods start with benzothiazole derivatives containing sulfur in a lower oxidation state, such as thiols, disulfides, or sulfenamides, and elevate the oxidation state to form the sulfonyl chloride.

Oxidation of Benzothiazole Thiols and Disulfides

A common and effective strategy for synthesizing sulfonyl chlorides involves the oxidative chlorination of thiols or disulfides. This multi-step process typically begins with the oxidation of a thiol to its corresponding sulfonic acid, which is then chlorinated. researchgate.net Reagents like Oxone® in the presence of sodium bicarbonate can efficiently convert thiols to sulfonic acids. researchgate.net However, more direct methods are often preferred.

A simple and environmentally conscious method involves the sodium chlorite (B76162) (NaClO₂)-mediated oxidative chlorosulfonation of thiols, disulfides, thioacetates, and xanthates. organic-chemistry.org This procedure uses NaClO₂ and concentrated hydrochloric acid in acetonitrile, providing a range of sulfonyl chlorides in good to excellent yields. organic-chemistry.org This approach avoids the use of harsh chlorinating agents and malodorous thiols directly in many cases. organic-chemistry.org

| Substrate Type | Oxidizing System | Solvent | Yield Range (%) | Reference |

| Thiols | NaClO₂ / HCl | Acetonitrile | 46-96 | organic-chemistry.org |

| Disulfides | NaClO₂ / HCl | Acetonitrile | 46-96 | organic-chemistry.org |

| Thioacetates | NaClO₂ / HCl | Acetonitrile | 46-96 | organic-chemistry.org |

| Xanthates | NaClO₂ / HCl | Acetonitrile | 46-96 | organic-chemistry.org |

This table summarizes the general applicability of the NaClO₂-mediated oxidative chlorosulfonation for various sulfur precursors.

Oxidative Chlorination of Sulfenamide Derivatives

Sulfenamides can serve as precursors to sulfonyl chlorides through oxidative chlorination. This transformation involves the oxidation of the sulfur atom and the simultaneous introduction of a chlorine atom. For example, the oxidative chlorination of sulfinamides using reagents like tert-butyl hypochlorite (B82951) (t-BuOCl) can generate sulfonimidoyl chlorides. researchgate.net While this specific example leads to a related class of compounds, the underlying principle of oxidizing a lower-valent sulfur-nitrogen compound to a higher-valent sulfur-oxygen-chlorine species is applicable. The reaction of sulfonamides with free chlorine has also been studied, indicating the susceptibility of the sulfonamide moiety to chlorination and transformation. nih.gov

Transformations from Sulfonic Acid Salts and Derivatives

This represents one of the most traditional and reliable methods for preparing sulfonyl chlorides. The process involves the conversion of a pre-existing sulfonic acid or its salt into the corresponding sulfonyl chloride using a chlorinating agent.

The synthesis typically involves treating the sodium salt of the sulfonic acid with a chlorinating agent such as phosphorus pentachloride, thionyl chloride, or phosphorus oxychloride. google.comorgsyn.org For example, benzenesulfonyl chloride is readily prepared from sodium benzenesulfonate and phosphorus pentachloride or phosphorus oxychloride. orgsyn.org This two-step approach, starting from the corresponding thiol, involves oxidation to the sulfonic acid followed by chlorination. researchgate.net Although reliable, this can be a tedious, multi-step process requiring potentially harsh reagents. researchgate.netscholaris.ca An alternative involves the use of 2-sulfinyl benzothiazole (BTS) derivatives, which can be considered protected forms of sulfinic acids, allowing for transformations under oxidation-free conditions to produce sulfones and sulfonamides. organic-chemistry.org While not directly yielding the sulfonyl chloride, this highlights the utility of benzothiazole-sulfur derivatives in synthesis.

| Starting Material | Chlorinating Agent | Typical Conditions | Reference |

| Sodium Benzenesulfonate | Phosphorus Pentachloride | Heating at 170-180°C | orgsyn.org |

| Sodium Benzenesulfonate | Phosphorus Oxychloride | Heating | orgsyn.org |

| Aromatic Compound | Chlorosulfonic Acid / Thionyl Chloride | 20-90°C | google.com |

| Benzene | Chlorosulfonic Acid | Ice bath, then separation | orgsyn.org |

This table illustrates common methods for converting sulfonic acids or their precursors into sulfonyl chlorides.

Reactivity with Phosphorus Halides (e.g., PCl₅, POCl₃)

Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), are powerful reagents in organic synthesis, primarily utilized for the conversion of hydroxyl groups and carboxylic acids into their corresponding chlorides. chemtube3d.comyoutube.com While direct studies on the reaction of 2-benzothiazolesulfonic acid with these reagents to form this compound are not extensively documented in readily available literature, their reactivity can be inferred from their well-established chemical behavior.

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation for which phosphorus halides are suitable reagents. The general reaction mechanism involves the attack of the sulfonic acid's hydroxyl group on the phosphorus atom, leading to the formation of an intermediate that subsequently collapses to yield the sulfonyl chloride, with the phosphorus-containing byproducts varying depending on the reagent used.

With phosphorus pentachloride, a carboxylic acid is converted to an acid chloride, with the formation of hydrogen chloride and phosphorus oxychloride as byproducts. youtube.com A similar transformation is expected for a sulfonic acid. The reaction likely proceeds through a chlorophosphonium intermediate.

Phosphorus oxychloride is also a potent chlorinating agent, often used in Vilsmeier-Haack type reactions for formylation and in cyclization reactions. nih.govresearchgate.net Its reaction with dihydroxy compounds can lead to deoxygenation and chlorination. nih.govrsc.org When reacting with carboxylic acids, POCl₃ can form mixed anhydrides which are highly reactive acylating agents. uni-stuttgart.de It is plausible that 2-benzothiazolesulfonic acid would react with POCl₃, likely in the presence of a base or as a neat mixture with heating, to afford this compound. The reaction conditions would be crucial to avoid potential side reactions on the benzothiazole ring. The choice between PCl₅ and POCl₃ would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule.

Table 1: Comparison of Phosphorus Halides for Sulfonyl Chloride Synthesis

| Reagent | Typical Reaction Conditions | Byproducts | Remarks |

| PCl₅ | Often used neat or in an inert solvent (e.g., benzene, chloroform). Can be vigorous. | POCl₃, HCl | Highly effective for converting carboxylic and sulfonic acids to their chlorides. chemtube3d.comyoutube.com |

| POCl₃ | Often requires heating, sometimes with a catalytic amount of DMF (Vilsmeier-Haack conditions). Can be used with or without a solvent. researchgate.netresearchgate.net | H₃PO₄ (after hydrolysis) | A less aggressive chlorinating agent than PCl₅, can be more selective. uni-stuttgart.de |

Diazotization-Mediated Sulfochlorination Processes

A prominent route to introduce a sulfonyl chloride group onto an aromatic ring is through the diazotization of an amino group, followed by a Sandmeyer-type reaction. This strategy is applicable to the synthesis of this compound, starting from the readily available 2-aminobenzothiazole. researchgate.netresearchgate.net

The process involves two key steps:

Diazotization of 2-Aminobenzothiazole: 2-Aminobenzothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C) to form the corresponding diazonium salt. youtube.com The stability of the diazonium salt is critical and is highly dependent on the temperature.

Sulfochlorination: The resulting diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) in the presence of a copper(I) chloride catalyst. This results in the displacement of the diazonium group by a sulfonyl chloride group, yielding this compound.

This method offers a reliable and versatile approach for the synthesis of aryl sulfonyl chlorides, including the target compound. The yields are generally moderate to good, and the starting materials are commercially available.

Table 2: Key Steps in Diazotization-Mediated Sulfochlorination

| Step | Reagents and Conditions | Intermediate/Product | Key Considerations |

| Diazotization | 2-Aminobenzothiazole, NaNO₂, HCl, 0-5 °C | 2-Benzothiazolediazonium chloride | Maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt. youtube.com |

| Sulfochlorination | 2-Benzothiazolediazonium chloride, SO₂, CuCl, Acetic Acid | This compound | The use of a copper catalyst is essential for the Sandmeyer reaction. Proper handling of sulfur dioxide is required. |

Green Chemistry and Sustainable Synthesis Routes for this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes to minimize environmental impact. nih.gov While specific green synthesis protocols for this compound are not extensively reported, green approaches for the synthesis of the benzothiazole core and related derivatives can be adapted. nih.govijpsr.com

Key areas for developing a greener synthesis of this compound include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ionic liquids, or supercritical fluids. For instance, the synthesis of 2-aminobenzothiazoles has been efficiently carried out in ionic liquids. ijpsr.com

Catalytic Processes: Employing catalysts to improve reaction efficiency and reduce waste. The use of reusable solid acid catalysts, such as Amberlite IR-120 resin, has been demonstrated for the synthesis of 2-substituted benzothiazoles. nih.gov

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation, which can significantly reduce reaction times and energy consumption. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

A potential green route could involve the catalytic oxidation of 2-mercaptobenzothiazole (B37678) to the corresponding sulfonic acid, followed by a green chlorination step. Research into direct C-H functionalization to introduce the sulfonyl chloride group could also offer a more atom-economical and sustainable alternative in the future.

Catalytic and Stereoselective Preparation Methods

While the synthesis of this compound itself is not a stereoselective process, the resulting compound and its derivatives are valuable reagents in stereoselective synthesis. A notable example is the use of ethyl (benzothiazol-2-ylsulfonyl)acetate in a modified Julia olefination for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. organic-chemistry.org

This reagent, derived from 2-mercaptobenzothiazole, demonstrates the utility of the benzothiazole-2-sulfonyl moiety in controlling the stereochemical outcome of a reaction. The reaction conditions, particularly the choice of base and solvent, can influence the E/Z selectivity of the resulting olefin. organic-chemistry.org

Table 3: Stereoselective Olefination using a 2-Benzothiazolesulfonyl Derivative organic-chemistry.org

| Aldehyde | Base | Solvent | Product | Yield (%) | E:Z Ratio |

| Benzaldehyde | DBU | CH₂Cl₂ | Ethyl cinnamate | 85 | >95:5 |

| 4-Nitrobenzaldehyde | DBU | CH₂Cl₂ | Ethyl 4-nitrocinnamate | 92 | >95:5 |

| Cyclohexanecarboxaldehyde | DBU | CH₂Cl₂ | Ethyl 3-cyclohexylacrylate | 78 | >95:5 |

| Heptanal | DBU | CH₂Cl₂ | Ethyl non-2-enoate | 81 | 20:80 |

Data sourced from Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Org. Biomol. Chem., 3, 1365-1368. organic-chemistry.org

The development of catalytic methods for the direct and stereoselective introduction of the 2-benzothiazolesulfonyl group or for transformations involving this compound remains an active area of research. Such advancements would further enhance the utility of this important chemical compound in modern organic synthesis.

Elucidating the Reactivity and Reaction Mechanisms of 2 Benzothiazolesulfonyl Chloride

Electrophilic Activation and Reaction Pathways

Role as a Potent Electrophilic Sulfonylating Agent

2-Benzothiazolesulfonyl chloride functions as a potent electrophilic sulfonylating agent. The central sulfur atom of the sulfonyl chloride group (-SO₂Cl) is bonded to two highly electronegative oxygen atoms and a chlorine atom. These atoms strongly withdraw electron density, rendering the sulfur atom significantly electron-deficient and thus highly electrophilic. This pronounced electrophilicity makes it a prime target for attack by a wide range of nucleophiles. In a process known as sulfonylation, the compound effectively transfers the 2-benzothiazolesulfonyl group to a nucleophilic substrate. This reactivity is characteristic of sulfonyl chlorides, which are common reagents for creating sulfonamides and sulfonate esters. The efficacy of related compounds, such as 2,4,6-triisopropylbenzenesulfonyl chloride, as activating agents in chemical synthesis underscores the enhanced reactivity that can be achieved in nucleophilic substitution reactions at the sulfonyl sulfur. mdpi.com

Mechanisms of Nucleophilic Attack on the Sulfonyl Chloride Group

The reaction of this compound with nucleophiles proceeds via nucleophilic substitution at the tetracoordinate sulfur atom. Two primary mechanisms are generally considered for this type of transformation: a concerted, single-step process (analogous to an SN2 reaction) or a two-step addition-elimination (A-E) pathway. mdpi.com

In the concerted SN2-like mechanism, the nucleophile attacks the electrophilic sulfur atom at the same time as the chloride leaving group departs. mdpi.comlibretexts.org This process involves a single transition state where the sulfur atom transiently becomes pentacoordinate. mdpi.comnih.gov

Alternatively, the addition-elimination mechanism involves two distinct steps. First, the nucleophile adds to the sulfonyl group, breaking the S=O pi bond and forming a trigonal bipyramidal intermediate. mdpi.com In the second step, the intermediate collapses, reforming the S=O bond and expelling the chloride ion as the leaving group.

For many arenesulfonyl chlorides, detailed kinetic and computational studies have shown that the reaction proceeds synchronously through a single transition state, consistent with the SN2 mechanism. mdpi.comnih.gov The specific pathway can be influenced by the nature of the nucleophile, the solvent, and the substituents on the aromatic ring.

Generation of Electrophiles in Sulfonylation Processes

In sulfonylation reactions involving this compound, the molecule itself is the direct source of the electrophile. The key electrophilic center is the sulfur atom of the sulfonyl chloride moiety. The generation of this electrophile does not require a separate activation step; rather, the inherent electronic structure of the sulfonyl chloride group, with its powerful electron-withdrawing substituents (two oxygens and one chlorine), creates a permanent and strong positive polarization on the sulfur atom.

In some specialized reactions, the sulfonyl chloride can play a dual role. For instance, in reactions with certain tertiary amines in the presence of air, 2-aminopyridine-3-sulfonyl chloride has been shown to promote the aerobic oxidation of the amine to form an enamine. researchgate.net This newly formed enamine is then immediately trapped by the highly electrophilic sulfonyl chloride, which acts as an electrophilic trapping agent to form a sulfonylethenamine. researchgate.net

Reactions with Nitrogen-Containing Nucleophiles: Formation of Sulfonamides

Amidation Reactions with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-benzothiazolesulfonamides. This reaction is a classic example of nucleophilic substitution at the sulfonyl sulfur and is analogous to the well-established Hinsberg test, which uses benzenesulfonyl chloride to differentiate between amine classes. libretexts.orglibretexts.org

The reaction mechanism involves the nucleophilic nitrogen atom of the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a molecule of hydrogen chloride (HCl). libretexts.org To drive the reaction to completion, a base is typically added to neutralize the HCl as it is formed.

With a primary amine (R-NH₂): The reaction yields a monosubstituted sulfonamide (BTS-NH-R), which still possesses an acidic proton on the nitrogen atom.

With a secondary amine (R₂-NH): The reaction yields a disubstituted sulfonamide (BTS-NR₂), which has no remaining protons on the nitrogen.

These amidation reactions are fundamental in synthetic chemistry for the construction of sulfonamide linkages.

Reactions with Oxygen-Containing Nucleophiles: Synthesis of Sulfonate Esters

The reaction of this compound with oxygen-containing nucleophiles, particularly alcohols, is a fundamental method for the synthesis of the corresponding 2-benzothiazolesulfonate esters. This transformation is an example of sulfonylation, where the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

The general mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of this compound. youtube.com This is followed by the expulsion of the chloride ion as a leaving group. youtube.com Typically, a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is added to the reaction mixture to neutralize the hydrochloric acid generated as a byproduct. youtube.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the carbon-oxygen bond of the alcohol is not broken during the reaction. youtube.comyoutube.com This characteristic is crucial for controlling stereochemistry in multi-step syntheses. libretexts.org

The resulting sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution or elimination reactions, a property attributed to the resonance stabilization of the sulfonate anion. libretexts.org This "activation" of the alcohol hydroxyl group is a common strategy in organic synthesis. youtube.com

Table 1: General Conditions for Sulfonylation of Alcohols

| Parameter | Typical Condition | Purpose | Citation |

|---|---|---|---|

| Sulfonylating Agent | Sulfonyl Chloride (e.g., this compound) | Electrophilic sulfur source | youtube.com |

| Nucleophile | Primary or Secondary Alcohol | Forms the ester | youtube.com |

| Base | Pyridine, Triethylamine | Acid scavenger | youtube.com |

| Solvent | Dichloromethane (DCM), Chloroform | Inert reaction medium | nih.gov |

| Temperature | 0 °C to room temperature | To control reaction rate | organic-chemistry.org |

| Stereochemistry | Retention of configuration at the alcohol carbon | C-O bond of alcohol is not broken | libretexts.org |

Carbon-Sulfur Bond Formation Reactions

Beyond reactions with oxygen nucleophiles, this compound can participate in reactions that form new carbon-sulfur bonds. These transformations are valuable for constructing complex organosulfur compounds.

Radical-Mediated Coupling Processes

Recent advancements in photoredox catalysis have enabled novel carbon-sulfur bond-forming reactions using sulfonyl chlorides. Under visible light irradiation, sulfonyl chlorides can undergo transformations involving radical intermediates. One such process is the sulfonylation/arylation of carbon-carbon sigma bonds. nih.gov In a typical system, a photocatalyst absorbs visible light and initiates a single electron transfer (SET) process with the sulfonyl chloride. This can lead to the formation of a sulfonyl radical. This reactive intermediate can then engage in various coupling reactions. For instance, a visible-light-catalyzed reaction has been developed for the difunctionalization of methylenecyclopropanes with sulfonyl chlorides, proceeding through C=C bond sulfonylation, C-C σ-bond cleavage, and subsequent intramolecular cyclization to yield 3-sulfonylated 1,2-dihydronaphthalenes. nih.gov These methods provide a powerful, modern approach to C-S bond formation under mild conditions. mdpi.comacs.org

C-Glycosylation Reactions Utilizing Benzothiazolesulfonyl Moieties

A significant application of the reactivity of sulfonyl chlorides is in the field of carbohydrate chemistry, specifically in C-glycosylation reactions. These reactions form a carbon-carbon bond at the anomeric center of a sugar, creating C-glycosides, which are stable analogues of naturally occurring O-glycosides. nih.govnih.gov

The strategy involves the in-situ activation of a hemiacetal (the sugar) with a sulfonyl chloride, such as this compound, in the presence of a base. This reaction forms a highly reactive glycosyl sulfonate intermediate. nih.govresearchgate.net This intermediate is then immediately treated with a carbon-based nucleophile, like an enolate. nih.govresearchgate.net The subsequent reaction proceeds via an SN2-like displacement of the benzothiazolesulfonate group, resulting in the stereospecific formation of the β-linked C-glycoside. nih.gov This method is noted for its high diastereoselectivity, exclusively generating the β-anomer. nih.gov The versatility of this reaction allows for a range of sugar donors and carbon nucleophile acceptors, making it a powerful tool for synthesizing complex glycoconjugate mimetics. nih.govnih.gov

Table 2: C-Glycosylation via Glycosyl Sulfonate Intermediate

| Step | Reagents & Conditions | Intermediate/Product | Key Feature | Citation |

|---|---|---|---|---|

| 1. Activation | Hemiacetal (Sugar), this compound, Base | α-Glycosyl Benzothiazolesulfonate | In-situ formation of a highly reactive leaving group | nih.govresearchgate.net |

| 2. C-C Bond Formation | Carbon Nucleophile (e.g., Enolate) | β-C-Glycoside | SN2-like displacement | nih.gov |

| Overall Stereoselectivity | --- | Exclusive β-anomer formation | High stereospecificity | nih.gov |

Chemo-, Regio-, and Stereoselectivity in this compound Reactions

Achieving selectivity is a paramount goal in organic synthesis. The reactions of this compound can be controlled to favor specific outcomes when multiple reaction pathways are possible.

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the case of sulfonylation, if a substrate contains multiple nucleophilic sites, such as an amino alcohol, the reaction can be directed. Generally, the more nucleophilic site will react preferentially. For instance, in reactions with amino alcohols, the highly nucleophilic amine group often reacts in preference to the less nucleophilic alcohol group. nih.gov

Regioselectivity is the preference for reaction at one position over another. This is particularly relevant when reacting this compound with molecules containing multiple hydroxyl groups (diols or polyols), such as carbohydrates. Selective sulfonylation of one hydroxyl group over others is often achievable. For example, primary alcohols are generally more reactive and less sterically hindered than secondary alcohols, often allowing for selective sulfonylation at the primary position. youtube.com Catalytic methods, for instance using dibutyltin (B87310) oxide, can further enhance the regioselectivity for primary alcohols in glycols. organic-chemistry.org

Stereoselectivity , the preferential formation of one stereoisomer over another, is a key feature of reactions involving this compound. As mentioned previously, the initial sulfonylation of a chiral alcohol proceeds with retention of stereochemistry at the carbinol carbon. libretexts.org Furthermore, the subsequent use of the resulting benzothiazolesulfonate as a leaving group in SN2 reactions allows for a predictable inversion of stereochemistry. This two-step sequence provides powerful stereochemical control. libretexts.org The C-glycosylation reaction discussed in section 3.4.2 is a prime example of high stereoselectivity, yielding exclusively the β-anomer through a stereospecific SN2-like mechanism. nih.gov

Applications of 2 Benzothiazolesulfonyl Chloride in Complex Chemical Synthesis

Construction of Heterocyclic Systems and Derivatives

The reactivity of 2-benzothiazolesulfonyl chloride makes it an ideal starting material for the construction of diverse heterocyclic systems. It provides a reliable handle for creating complex scaffolds built upon the benzothiazole (B30560) nucleus, which is a common feature in many pharmacologically active compounds. nih.goveurekaselect.commdpi.com

Benzothiazolesulfonamides as Versatile Synthons

The reaction of this compound with primary or secondary amines readily yields the corresponding N-substituted benzothiazolesulfonamides. libretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism at the sulfonyl chloride group. libretexts.org The resulting sulfonamides are not merely stable final products; they are valuable synthetic intermediates, or synthons, for further chemical elaboration.

The benzothiazole-2-sulfonyl (Bts) group, installed via this compound, has proven to be an effective protecting group for amines in multi-step synthesis, particularly in peptide chemistry. nih.govnih.gov For instance, N-Bts-protected amino acid chlorides have been used in the solution-phase synthesis of hindered N-methylated tetrapeptides. nih.gov The Bts group offers stability during subsequent reaction steps, such as N-methylation, and can be efficiently removed under specific conditions, allowing for the selective unmasking of the amine for further coupling reactions. nih.gov This protective strategy highlights the role of benzothiazolesulfonamides as key intermediates that enable complex, sequential bond-forming events.

| Intermediate | Reactant | Product | Application |

| This compound | Primary/Secondary Amine | N-substituted Benzothiazolesulfonamide | Synthetic intermediate, Protecting group chemistry |

| N-Bts-amino acid chloride | Amine (e.g., amino acid ester) | N-Bts-dipeptide | Peptide synthesis |

Preparation of Novel Benzothiazole Scaffolds

Beyond simple sulfonamide formation, this compound is implicated in the synthesis of more elaborate benzothiazole-containing scaffolds. While direct cyclization using the sulfonyl chloride is less common, the derivatives it produces are pivotal in constructing fused and linked heterocyclic systems. For example, benzothiazolesulfonamides can be further functionalized to create complex molecules with potential biological activity. nih.gov

Research has shown the synthesis of novel 2-pyrimidylbenzothiazoles that incorporate a sulfonamide linkage, demonstrating how the initial sulfonamide can be part of a larger, more complex heterocyclic framework. nih.gov These synthetic strategies often involve the reaction of a benzothiazole-containing intermediate with other reagents to build new rings. nih.govorganic-chemistry.orgindexcopernicus.com The synthesis of various benzothiazole derivatives often starts from simpler precursors like 2-aminobenzothiazole, which itself can be functionalized and cyclized into new systems. nih.govresearchgate.netmdpi.comnih.gov The sulfonyl chloride group provides a robust entry point for linking the benzothiazole core to other heterocyclic systems, thereby generating novel molecular architectures. nih.gov

Reagent in Biomimetic and Bio-inspired Synthesis

The structural motifs found in nature often inspire the design of synthetic molecules with specific biological functions. This compound and its derivatives play a significant role in this field, particularly in the synthesis of mimics of biological oligomers and probes for studying cellular processes.

Building Blocks for Peptide Nucleic Acid (PNA) Oligomers

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain. nih.govresearchgate.net They exhibit strong and sequence-specific binding to natural nucleic acids, making them valuable tools in diagnostics and therapeutics. redalyc.org The synthesis of PNA oligomers relies on the efficient formation of amide bonds.

The benzothiazole-2-sulfonyl (Bts) group, introduced using this compound, has been ingeniously employed as both an amine-protecting group and an activating group for the carboxylic acid function in PNA monomer synthesis. nih.gov This dual-function strategy allows for the creation of self-activated PNA monomers. The Bts group protects the N-terminal amine of the PNA backbone unit while simultaneously activating the C-terminal carboxyl group for coupling. This approach leads to efficient oligomerization, with couplings often complete within two hours, followed by a rapid deprotection step (around 10 minutes) to allow the next monomer to be added. nih.gov This Bts-based strategy has been shown to produce high-purity PNA oligomers and is suitable for large-scale synthesis. nih.gov

| PNA Synthesis Step | Role of Bts Group | Reagents/Conditions | Outcome |

| Monomer Preparation | N-protection of aminoethylglycine backbone | This compound | Bts-protected PNA monomer |

| Coupling | Carboxyl group activation | Self-activated Bts-monomer | Efficient amide bond formation |

| Deprotection | Removal of Bts group | PhSH/K₂CO₃ or H₃PO₂/THF | Free amine for next coupling cycle |

Synthesis of Analogues for Chemical Biology Probes

Chemical biology probes are essential tools for studying biological systems, allowing for the visualization and perturbation of specific cellular targets. Fluorescent probes, in particular, are widely used. The benzothiazole core is a well-known fluorophore, and its derivatives are frequently used to construct such probes. nih.govstemmpress.comrsc.org

While not always the direct starting material, this compound provides a key reactive handle to incorporate the benzothiazole scaffold into more complex probe molecules. The synthesis of novel fluorescent probes often involves modifying a core benzothiazole structure to tune its photophysical properties and introduce a reactive site for detecting specific analytes like hydrogen peroxide or hydrazine. nih.govrsc.org For example, a "turn-on" fluorescent probe for hydrogen peroxide was developed based on a benzothiazole derivative, where the probe's fluorescence is activated upon reaction with the analyte. nih.gov Similarly, other research has focused on synthesizing and characterizing novel benzothiazole derivatives for their fluorescent properties, which is the foundational work for developing them into targeted probes. researchgate.net The ability to easily create benzothiazolesulfonamides allows for the linkage of the fluorescent benzothiazole core to other functionalities, such as targeting ligands or solubility modifiers, which are critical for the design of effective chemical probes. organic-chemistry.org

Enabling Transformations for Advanced Materials Precursors

The benzothiazole moiety is not only important in biology but also in materials science, where it can impart desirable electronic and photophysical properties to polymers and other materials. eurekaselect.com this compound serves as a reagent to introduce this functional heterocycle into precursors for advanced materials.

The development of high-performance polymers for organic electronics, such as those used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), often relies on a donor-acceptor (D-A) architecture. rsc.orgrsc.org Electron-deficient units are a critical component of these D-A polymers. Benzothiadiazole, a close structural relative of benzothiazole, is one of the most widely studied electron-acceptor building blocks for these applications. rsc.orgrsc.org The synthesis of these specialized polymer precursors often requires the functionalization of aromatic units. The reactivity of this compound allows it to be used to modify monomer units, incorporating the electron-withdrawing sulfonyl group and the benzothiazole ring system. This modification can tune the electronic properties (e.g., the HOMO/LUMO energy levels) of the resulting polymer, which is crucial for optimizing the performance of electronic devices. The ability to create sulfonamide or sulfonate ester linkages provides a versatile method for incorporating the benzothiazole unit into a variety of polymer backbones or side chains, thus enabling the creation of precursors for novel semiconducting materials.

Cascade and Multicomponent Reactions Employing this compound

While direct, classical multicomponent reactions involving this compound as one of the core building blocks are not extensively documented, its application in one-pot, sequential transformations that resemble cascade or domino reactions is an area of growing interest. In these processes, the initial reaction of an amine with this compound forms a Bts-protected amine, which then participates in subsequent intramolecular or intermolecular reactions without the need for isolation of the intermediate.

One notable example is the facile, metal-free, one-pot cascade synthesis of 2-substituted benzothiazoles from 2-iodoanilines and acid chlorides, where a related benzothiazole structure is formed. youtube.comnih.gov Although this specific reaction does not employ this compound directly, it highlights the utility of the benzothiazole motif in facilitating cyclization cascades. youtube.comnih.gov

The primary role of this compound in this context is to furnish a sulfonamide that can act as a directing group or a precursor for further transformations in a one-pot sequence. For instance, the formation of a Bts-amide can be the initial step in a sequence that leads to the construction of heterocyclic systems or other complex molecules. The strong electron-withdrawing nature of the benzothiazolesulfonyl group can activate the molecule for subsequent reactions.

A generalized representation of such a sequential, one-pot process is depicted below:

Table 1: Generalized One-Pot Sequential Reaction Involving this compound

| Step | Reactants | Reagents/Conditions | Intermediate/Product | Purpose |

| 1 | Primary/Secondary Amine, this compound | Base (e.g., Pyridine (B92270), Triethylamine) | Bts-protected Amine | Formation of the directing/activating group |

| 2 | Bts-protected Amine, Coupling Partner | Catalyst (e.g., Transition Metal), Oxidant/Reductant | Functionalized Product | C-H activation, cyclization, or other bond-forming reactions |

Protecting Group Strategies Utilizing the 2-Benzothiazolesulfonyl (Bts) Group

The 2-benzothiazolesulfonyl (Bts) group, derived from this compound, has emerged as a valuable protecting group for amines in various synthetic applications, including peptide synthesis and transition metal-catalyzed reactions. nih.gov The Bts group offers a unique combination of stability under certain conditions and facile cleavage under others, making it a versatile tool for the synthetic chemist.

The protection of an amine is typically achieved by reacting it with this compound in the presence of a base. The resulting Bts-sulfonamide is stable to a range of reaction conditions.

Key Applications of the Bts Protecting Group:

Peptide Nucleic Acid (PNA) Synthesis: The Bts group has been effectively used as both an amine-protecting group and a carboxyl-activating group in the synthesis of peptide nucleic acids (PNAs). nih.gov This dual role simplifies the synthetic process, as the coupling steps can proceed without the need for external activating agents. nih.gov The synthesis of a 15-mer PNA oligomer has been successfully demonstrated using this strategy, yielding a high-purity product. nih.gov

Directing Group for C-H Activation: The Bts group can function as a removable directing group in transition metal-catalyzed C-H activation reactions. For example, Bts-protected amines have been used to direct the palladium-catalyzed acetoxylation of γ-C(sp³)–H bonds. acs.org This provides a powerful method for the construction of γ-hydroxy amine derivatives. acs.org

Synthesis of Hindered Peptides: Bts-protected amino acid chlorides have been utilized in the solution-phase synthesis of hindered N-methylated tetrapeptides, such as a subunit of cyclosporin. nih.gov The Bts group facilitates efficient coupling and can be removed under mild conditions, allowing for purification by simple extraction methods. nih.gov

Deprotection of the Bts Group:

A key advantage of the Bts protecting group is its susceptibility to cleavage under specific, mild conditions, which often leave other protecting groups intact. The most common method for the deprotection of Bts-amides is nucleophilic attack on the sulfur atom.

Table 2: Comparison of Deprotection Methods for Bts-Protected Amines

| Deprotection Reagent(s) | Conditions | Typical Byproducts | Overall Yield (in a model synthesis) | Reference |

| Phenylsilane (PhSiH₃) / Potassium Carbonate (K₂CO₃) | THF, room temperature | Phenylsulfinic acid, siloxanes | Not specified | nih.gov |

| Sodium Borohydride (NaBH₄) | Ethanol, room temperature | Borate salts, sulfur-containing species | Lower | nih.gov |

| Phenol (PhOH) / Potassium Carbonate (K₂CO₃) | DMF, room temperature | Phenyl sulfite | Higher | nih.gov |

| 4-Methoxybenzenethiol | Not specified | Disulfide of 4-methoxybenzenethiol | Not specified | Not specified |

| Hypophosphorous acid (H₃PO₂) | THF | Phosphorous acid | Moderate | nih.gov |

The choice of deprotection method can be tailored to the specific substrate and the presence of other functional groups in the molecule. The mild conditions required for Bts group removal make it an attractive option in the synthesis of complex and sensitive molecules.

Derivatives of 2 Benzothiazolesulfonyl Chloride and Their Synthetic Utility

Benzothiazolesulfonamides

Benzothiazolesulfonamides are a prominent class of compounds derived from 2-benzothiazolesulfonyl chloride. The sulfonamide linkage is a well-established pharmacophore, and its combination with the benzothiazole (B30560) nucleus has led to the development of compounds with diverse chemical properties.

The most direct and common synthetic route to substituted benzothiazolesulfonamides involves the reaction of this compound with primary or secondary amines. This nucleophilic substitution reaction typically proceeds in an inert solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct.

A general method involves reacting this compound with an appropriate amine in a suitable solvent. The reaction conditions can be tailored based on the reactivity of the amine. For instance, the reaction of 2-mercaptobenzimidazole (B194830) with sulfonyl chloride derivatives can be used to synthesize novel benzimidazole-sulfonyl compounds. nih.gov

Another approach involves the reaction of an alkali metal or ammonium (B1175870) salt of a benzothiazole-2-sulfonamide with a sulfenyl halide in an inert solvent. google.com This method allows for the introduction of a sulfur-containing substituent onto the sulfonamide nitrogen.

A wide array of N-substituted benzothiazolesulfonamides has been synthesized, demonstrating the versatility of the parent sulfonyl chloride. The substituents on the nitrogen atom (R' in the general formula) can be varied extensively, including alkyl, cycloalkyl, benzyl, phenyl, and other aryl radicals. google.com This modularity allows for the fine-tuning of the molecule's steric and electronic properties.

The synthesis of N-substituted benzothiazole-2-sulfonamides is often achieved by reacting the corresponding primary or secondary amine with this compound. For example, N-n-octylthio-N-cyclohexyl benzothiazole-2-sulfonamide can be prepared through a multi-step process starting from n-octylmercaptan. google.com

Below is a table showcasing examples of different N-substituted benzothiazolesulfonamide derivatives.

| Substituent (R') | Substituent (R'') | Resulting Compound Class | Reference |

| Hydrogen | Alkyl, Cycloalkyl, Aryl | N-Thio-substituted benzothiazole-2-sulfonamides | google.com |

| Alkyl | Not Applicable | N-Alkyl-benzothiazole-2-sulfonamides | google.com |

| Cycloalkyl | Not Applicable | N-Cycloalkyl-benzothiazole-2-sulfonamides | google.com |

| Phenyl | Not Applicable | N-Aryl-benzothiazole-2-sulfonamides | google.com |

This table illustrates the variety of substituents that can be incorporated at the nitrogen atom of the sulfonamide group, leading to a broad class of derivatives.

Benzothiazolesulfonamides are not only final products but can also serve as intermediates for further chemical transformations. The benzothiazole ring and the sulfonamide group can both be sites for subsequent reactions. While direct transformations of the benzothiazolesulfonamide moiety are specific areas of research, analogous transformations in benzenesulfonamides suggest potential pathways. For example, N-substituted benzenesulfonamides can undergo ring-closure reactions to form complex heterocyclic systems. researchgate.net

The benzothiazole core itself can be a platform for further functionalization. For instance, Suzuki cross-coupling reactions on a brominated benzothiazole core can be used to synthesize more complex, fluorescent derivatives. researchgate.net This indicates that a benzothiazolesulfonamide containing a modifiable handle on the benzothiazole ring could act as a precursor for elaborate molecular architectures.

Benzothiazolesulfonate Esters

In addition to reacting with amines, this compound can react with alcohols or phenols to form the corresponding benzothiazolesulfonate esters. This reaction, known as sulfonylation, is typically carried out in the presence of a base, such as pyridine (B92270), to act as a nucleophilic catalyst and an acid scavenger.

The general reaction is as follows:

Benzothiazole-SO₂Cl + R-OH → Benzothiazole-SO₂-OR + HCl

These sulfonate esters are valuable in organic synthesis, as the sulfonate group is an excellent leaving group, analogous to tosylates or mesylates. This property allows the benzothiazolesulfonate group to be used in nucleophilic substitution reactions to introduce the benzothiazole moiety or to facilitate other transformations.

Fluorescent Benzothiazole Derivatives

The benzothiazole core is a key component in many fluorescent molecules and dyes. Its rigid, planar structure and extended π-electron system are conducive to fluorescence. Chemical modification of the benzothiazole scaffold allows for the tuning of its photophysical properties, such as absorption and emission wavelengths.

Strategic chemical modifications to the benzothiazole structure can significantly alter its fluorescent properties. One effective strategy is to extend the π-conjugation of the system. For example, the Suzuki cross-coupling reaction has been successfully employed to synthesize a series of 2-arylbenzothiazole derivatives by reacting 2-(4-bromophenyl)benzothiazole (B34361) with various phenylboronic acids. researchgate.net These resulting compounds display fluorescence emissions in the 380 to 450 nm range. researchgate.net

Another approach involves coupling benzothiazole with other photoactive units. The development of fluorescent probes for pH monitoring has been achieved by coupling benzothiazole with spiropyrans. nih.gov These probes exhibit remarkable changes in their absorption and emission spectra in response to pH changes, demonstrating how chemical modification can impart sensing capabilities. nih.gov The introduction of an (4-aminophenyl)ethynyl group to the benzothiazole core has also been shown to produce derivatives with strong blue and green fluorescence. nih.gov

The table below summarizes different modification strategies and their impact on the fluorescence of benzothiazole derivatives.

| Modification Strategy | Example Derivative Class | Effect on Fluorescence | Reference |

| Suzuki Cross-Coupling | 2-Arylbenzothiazoles | Emission in the 380-450 nm range | researchgate.net |

| Conjugate Expansion | Benzothiazole with (4-aminophenyl)ethynyl group | Strong blue and green fluorescence | nih.gov |

| Coupling with Photoactive Units | Benzothiazole-spiropyran conjugates | pH-dependent OFF-ON or ratiometric response | nih.gov |

This table highlights how different chemical modifications on the benzothiazole scaffold can be used to modulate the resulting molecule's fluorescent properties.

Synthesis of Non-Fluorescent Precursors and Fluorescent Products

The strategic design of fluorescent probes often involves the conversion of a non-fluorescent precursor into a highly fluorescent product upon interaction with a specific analyte or under certain environmental conditions. This "turn-on" fluorescence mechanism is a powerful tool in chemical and biological sensing. The benzothiazole scaffold is a common component in such probes due to its inherent photophysical properties, which can be readily modulated through chemical modification.

A common strategy involves the modification of a fluorescent benzothiazole derivative to render it non-fluorescent. For instance, a highly fluorescent hydroxy-substituted benzothiazole can be converted into a non-fluorescent derivative by attaching a chemical moiety, such as a phosphate (B84403) group, to the hydroxyl function. This process effectively quenches the fluorescence. The resulting non-fluorescent compound can then act as a substrate for specific enzymes. Upon enzymatic cleavage of the attached moiety, the original fluorescent benzothiazole is regenerated, leading to a detectable fluorescent signal. This approach has been successfully employed to create substrates for enzymes like alkaline phosphatase. organic-chemistry.org

The synthesis of these probes often starts from functionalized benzothiazoles. For example, a hydroxythiophene-conjugated benzothiazole (BzT-OH) can serve as a platform for creating functional fluorescent probes. By substituting the hydroxyl group with acetate (B1210297) (BzT-OAc) or acrylate (B77674) (BzT-OAcryl) groups, the fluorescent properties of the molecule can be altered. BzT-OAc, for instance, exhibits a blue fluorescence that shifts to green upon cleavage of the acetate group by esterases. researchgate.net This shift in emission provides a ratiometric response to enzyme activity. researchgate.net Similarly, the acrylate-bearing probe can be used for the detection of biothiols. researchgate.net

The synthesis of such precursors can be achieved through standard organic reactions. For example, the acylation of a hydroxybenzothiazole derivative with acetyl chloride in the presence of a base like triethylamine (B128534) can yield the corresponding acetate-protected, non-fluorescent precursor. researchgate.net

The following table summarizes the synthesis of a non-fluorescent precursor and its conversion to a fluorescent product.

Table 1: Synthesis of a Non-Fluorescent Benzothiazole Precursor and its Fluorescent Product

| Compound Name | Structure | Synthesis | Fluorescence |

| BzT-OH | Hydroxythiophene-conjugated benzothiazole | Platform molecule for probe synthesis | Green |

| BzT-OAc | Acetate derivative of BzT-OH | Reaction of BzT-OH with acetyl chloride and triethylamine researchgate.net | Blue (shifts to green upon esterase activity) researchgate.net |

Spectroscopic and Computational Characterization in 2 Benzothiazolesulfonyl Chloride Research

Advanced Spectroscopic Techniques for Structural Analysis

Spectroscopic methods are indispensable for confirming the identity and purity of compounds synthesized from 2-benzothiazolesulfonyl chloride. Nuclear Magnetic Resonance (NMR) and mass spectrometry, often coupled with chromatographic separations, are cornerstone techniques in this analytical arsenal.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of the reaction products of this compound, most notably the corresponding sulfonamides. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of atoms within the benzothiazole (B30560) core and the appended functionalities.

In typical ¹H NMR spectra of 2-benzothiazolesulfonamides, the aromatic protons of the benzothiazole ring system generally appear in the downfield region, typically between δ 7.0 and 8.5 ppm. jyoungpharm.orgchemicalbook.com The specific chemical shifts and coupling patterns are influenced by the nature of the substituents on the sulfonamide nitrogen and any substitution on the benzene (B151609) ring of the benzothiazole moiety. For instance, in a series of synthesized N-benzothiazol-2-yl benzamide (B126) derivatives, the aromatic protons were observed in this characteristic range. japsonline.com The proton of the sulfonamide group (–SO₂NH–) is often observed as a singlet at a variable chemical shift, which can be influenced by solvent and concentration. rsc.org

A summary of typical NMR data for benzothiazole derivatives is presented below:

| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Reference |

| ¹H | Aromatic (Benzothiazole) | 7.0 - 8.5 | jyoungpharm.orgchemicalbook.com |

| ¹H | Sulfonamide (SO₂NH) | Variable | rsc.org |

| ¹³C | Aromatic (Benzothiazole) | 110 - 155 | jyoungpharm.orgrsc.org |

| ¹³C | C-2 (Benzothiazole) | ~160-170 | jyoungpharm.org |

Note: Chemical shifts are approximate and can vary based on solvent and specific molecular structure.

The detailed analysis of these NMR spectra, often supported by two-dimensional techniques such as COSY, HSQC, and HMBC, is crucial for the unambiguous structural confirmation of novel compounds prepared from this compound. mt.com

Mass spectrometry (MS) and chromatography are essential for the separation, identification, and quantification of this compound and its derivatives. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of reaction mixtures and the purification of products.

A reverse-phase HPLC method has been developed for the simultaneous determination of 2-mercaptobenzothiazole (B37678) and its oxidation product, 2,2'-dithiobis(benzothiazole), demonstrating the utility of this technique for separating related benzothiazole compounds. ijpsonline.com For more complex mixtures or trace analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. An LC/ESI-MS/MS method has been established for the analysis of various 2-substituted benzothiazoles in wastewater, including benzothiazole-2-sulfonic acid, a potential hydrolysis product of this compound. nih.gov This method utilized different ionization modes (positive and negative) to optimize the detection of various benzothiazole derivatives. nih.gov

The following table summarizes chromatographic conditions used for the analysis of related benzothiazole compounds:

| Technique | Stationary Phase | Mobile Phase | Detection | Analyte(s) | Reference |

| RP-HPLC | Microbondapak C18 | THF:acetonitrile:buffer (40:40:20) | UV (240 nm) | 2-mercaptobenzothiazole, 2,2'-dithiobis(benzothiazole) | ijpsonline.com |

| LC/ESI-MS/MS | Reversed-phase | Acidified methanol (B129727) gradient or ammonium (B1175870) acetate (B1210297) additive | ESI-MS/MS (+/-) | Benzothiazole, 2-aminobenzothiazole, benzothiazole-2-sulfonic acid | nih.gov |

High-resolution mass spectrometry (HRMS) is also frequently employed to confirm the elemental composition of newly synthesized benzothiazole derivatives, providing further evidence for their proposed structures. rsc.org

Quantum Chemical Calculations and Molecular Modeling

Computational chemistry provides invaluable insights into the intrinsic properties of this compound and its derivatives, complementing experimental findings.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and predict the reactivity of benzothiazole derivatives. mdpi.comresearchgate.net These studies often involve the calculation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comresearchgate.net

For a series of studied benzothiazole derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 4.46–4.73 eV. mdpi.com From the HOMO and LUMO energies, various reactivity descriptors can be calculated, including: mdpi.comresearchgate.net

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

Molecular Electrostatic Potential (MESP) maps are another valuable tool, as they visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic) and thus susceptible to attack.

While specific reaction pathway simulations for this compound were not found in the reviewed literature, the computational methodologies for such analyses are well-established. These simulations, often employing DFT, can be used to map out the potential energy surface of a reaction, identifying intermediates, transition states, and the associated activation energies. This allows for the theoretical investigation of reaction mechanisms, such as the reaction of this compound with amines to form sulfonamides.

The investigation of similar reactions, such as the synthesis of sulfonyl chlorides from thiols and disulfides, has benefited from kinetic and mechanistic studies, which can be further illuminated by computational analysis. rsc.org For example, in the synthesis of other heterocyclic compounds, computational studies have been used to predict the binding modes and affinities of molecules with biological targets, a technique that could be applied to the reaction products of this compound. nih.govnih.gov

In Situ Spectroscopic Monitoring of this compound Transformations

In situ spectroscopic techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, offer the ability to monitor chemical reactions in real-time without the need for sampling. mt.com This provides a dynamic view of the reaction progress, allowing for the identification of transient intermediates and the determination of reaction kinetics.

ReactIR™, a form of in-situ FTIR, is a powerful tool for understanding reaction mechanisms. mt.com For reactions involving sulfonyl chlorides, this technique can track the disappearance of the starting material and the appearance of the product by monitoring characteristic infrared absorption bands. For instance, in a reaction to form an amide from an acid chloride, the consumption of the acid chloride can be followed by its characteristic carbonyl stretch, while the formation of the amide product can be monitored by the appearance of its unique amide bond absorption. mt.com

The following table lists key infrared absorption bands that could be monitored during the transformation of this compound to a sulfonamide:

| Functional Group | Characteristic IR Absorption (cm⁻¹) | Status |

| Sulfonyl Chloride (S-Cl) | ~550-650 | Reactant (disappearing) |

| Sulfonyl (SO₂) | ~1350-1380 (asymmetric), ~1160-1190 (symmetric) | Reactant & Product (shift expected) |

| Sulfonamide (N-H) | ~3200-3300 | Product (appearing) |

By continuously monitoring these and other relevant spectral regions, researchers can gain a detailed understanding of the reaction profile, including induction periods, reaction rates, and the influence of reaction parameters such as temperature and catalyst loading. youtube.com This information is invaluable for process optimization and ensuring reaction safety. mt.com

Future Prospects and Emerging Research Areas for 2 Benzothiazolesulfonyl Chloride

Development of More Efficient and Eco-Friendly Synthetic Routes

The chemical industry's shift towards green chemistry is driving research into more sustainable methods for synthesizing foundational molecules like 2-Benzothiazolesulfonyl chloride. Traditional synthetic routes often rely on harsh conditions, toxic reagents, and organic solvents. Future research is focused on developing processes that minimize environmental impact by using water as a solvent, employing less hazardous reagents, and improving energy efficiency.

Several innovative and eco-friendly strategies have been developed for synthesizing the core benzothiazole (B30560) structure, which can be adapted for the production of its sulfonyl chloride derivative. researchgate.net One promising method involves the condensation of 2-aminothiophenol (B119425) with aldehydes in water, using a catalytic amount of cetyltrimethyl ammonium (B1175870) bromide (CTAB). researchgate.netscispace.com This approach avoids organic solvents and the need for additional oxidizing agents. scispace.com Another green method employs imidazolium (B1220033) chloride as a metal-free promoter for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenols. nih.govmdpi.com

For the sulfonyl chloride group specifically, research into alternatives for traditional chlorinating agents is crucial. A notable development is the use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which provides a convenient and environmentally friendlier path to sulfonyl chlorides. organic-chemistry.org This method avoids hazardous reagents like chlorine gas and allows for the recycling of the succinimide (B58015) byproduct. organic-chemistry.org The application of these principles is expected to lead to a more sustainable life cycle for this compound.

Table 1: Comparison of Eco-Friendly Synthetic Strategies for Benzothiazole Derivatives

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| CTAB Catalysis in Water | Condensation of 2-aminothiophenol and aldehydes in water. | Environmentally benign (uses water as solvent), avoids extra oxidants, utilizes a cheap catalyst. | researchgate.netscispace.com |

| Imidazolium Chloride Promotion | Metal-free synthesis from 2-aminothiophenols and DMF derivatives. | Economical, metal-free, avoids corrosive acids and other additives. | nih.govmdpi.com |

| NCS Chlorosulfonation | Uses N-chlorosuccinimide to form sulfonyl chlorides from S-alkylisothiourea salts. | Avoids hazardous reagents like chlorine gas, allows for byproduct recycling, scalable. | organic-chemistry.org |

Exploration of Novel Catalytic Systems for this compound Reactivity

The reactivity of the sulfonyl chloride group in this compound is central to its utility as a synthetic building block. Future research will heavily focus on discovering and optimizing novel catalytic systems to control this reactivity with greater precision and efficiency. Catalysts can enable reactions under milder conditions, improve yields, and allow for the selective formation of desired products.

Different classes of catalysts are being explored for reactions involving the benzothiazole core. For instance, phase-transfer catalysts like CTAB have proven effective in aqueous media. researchgate.net In non-aqueous conditions, Lewis acids such as iron(III) chloride (FeCl₃) and zinc chloride (ZnCl₂) have been studied for their catalytic activity in the acylation of benzothiazolin-2-ones, with FeCl₃ showing the greatest activity. researchgate.net

For creating complex molecules, coupling agents are essential. The synthesis of novel benzothiazole-based BCL-2 inhibitors utilized 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC·HCl) as a coupling agent in the presence of 4-dimethylaminopyridine (B28879) (DMAP) as a base to facilitate amide bond formation. nih.gov The exploration of these and other catalytic systems will be instrumental in expanding the synthetic playbook for this compound, enabling its use in more complex and stereoselective transformations.

Expansion into Interdisciplinary Applications in Chemical Science

While this compound is a valuable synthetic intermediate, its future impact lies in the functional properties of the molecules derived from it. Emerging research points to significant potential in interdisciplinary fields, particularly medicinal chemistry and materials science.

In medicinal chemistry, the benzothiazole scaffold is a well-established pharmacophore. Recent research has focused on designing novel benzothiazole derivatives as targeted therapeutics. For example, a series of new benzothiazole-based molecules were designed and synthesized as inhibitors of the B-cell lymphoma 2 (BCL-2) protein, a key target in cancer therapy. nih.govnih.gov This work applied a "scaffold hopping" strategy to replace the core of a known inhibitor with the benzothiazole scaffold, leading to the discovery of potent new anticancer agents. nih.gov Other studies have highlighted the potential of 2-substituted benzothiazole derivatives as antioxidant and antimicrobial agents. researchgate.net

In materials science, the rigid, aromatic structure of the benzothiazole ring imparts useful photophysical and electronic properties. While specific applications of this compound are still emerging, the sulfonyl chloride group serves as an excellent reactive handle to incorporate the benzothiazole moiety into polymers, dyes, and other functional materials. This could lead to the development of novel organic light-emitting diodes (OLEDs), sensors, or high-performance polymers.

Automated and High-Throughput Synthesis Methodologies

To meet the demands of modern chemical research and production, the development of automated and high-throughput synthesis methods is essential. These technologies offer improved safety, consistency, and scalability compared to traditional batch chemistry. The synthesis of aryl sulfonyl chlorides, a class that includes this compound, has been successfully adapted to an automated continuous flow process. mdpi.com

This system utilizes multiple continuous stirred-tank reactors (CSTRs) in series, which allows for better control over reaction time and heat transfer, a critical consideration when using potent reagents like chlorosulfonic acid. mdpi.com The process is monitored and controlled by an automated system using real-time data from gravimetric balances to manage pumping and fill levels. mdpi.com Implementing such an automated continuous manufacturing process for this compound would significantly enhance production efficiency and safety, facilitating its availability for large-scale applications. mdpi.com

Table 2: Key Aspects of Automated Aryl Sulfonyl Chloride Synthesis

| Feature | Description | Advantage | Reference |

|---|---|---|---|

| Reactor Type | Multiple Continuous Stirred-Tank Reactors (CSTRs) in series. | Accelerates heat transfer, reduces the volume of hazardous reagents needed at any given time. | mdpi.com |

| Process Control | Automated feedback controllers using real-time gravimetric data. | Improves process setpoint consistency, reliability, and safety. | mdpi.com |

| Scalability | Designed for multi-hundred-gram production. | Enables scalable and efficient manufacturing for laboratory and industrial use. | mdpi.com |

Design of Next-Generation Benzothiazole-Containing Functional Molecules

The true potential of this compound is realized in the novel functional molecules that can be designed and created from it. The sulfonyl chloride group is a versatile anchor for introducing a wide array of other chemical groups, enabling the systematic design of molecules with tailored properties. A key area of emerging research is the rational design of next-generation bioactive molecules.

A prime example is the development of novel BCL-2 inhibitors for cancer treatment. nih.gov Researchers used computational molecular docking studies to guide the design of new benzothiazole derivatives. nih.govnih.gov By employing a scaffold hopping strategy, they created a library of 33 new compounds. nih.gov Biological testing revealed that compounds 13c and 13d exhibited the highest inhibitory activity against the BCL-2 protein, with IC₅₀ values of 0.471 µM and 0.363 µM, respectively. nih.govnih.gov This structure-activity relationship study demonstrates a powerful paradigm for future research: using the benzothiazole core as a foundation and the sulfonyl chloride functionality as a gateway to synthesize and optimize molecules for specific biological targets. nih.gov

Table 3: Biological Activity of Next-Generation Benzothiazole Derivatives

| Compound | Target | Biological Activity (IC₅₀) | Design Strategy | Reference |

|---|---|---|---|---|

| 13c | BCL-2 Protein | 0.471 µM | Scaffold Hopping, Molecular Docking | nih.govnih.gov |

| 13d | BCL-2 Protein | 0.363 µM | Scaffold Hopping, Molecular Docking | nih.govnih.gov |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-aminothiophenol |

| Cetyltrimethyl ammonium bromide (CTAB) |

| Imidazolium chloride |

| N-chlorosuccinimide (NCS) |

| S-alkylisothiourea salts |

| Succinimide |

| Iron(III) chloride (FeCl₃) |

| Zinc chloride (ZnCl₂) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) |

| 4-dimethylaminopyridine (DMAP) |

Q & A

Q. How do long-term stability studies inform the shelf-life of this compound derivatives?

- Methodological Answer :

- Accelerated Aging : Store derivatives at 40°C/75% RH for 6 months. Monitor purity decay via HPLC-UV (λ = 254 nm) and model degradation kinetics using Arrhenius equations .

- Crystallography : Compare X-ray structures of fresh vs. aged samples to identify hydrolytic byproducts (e.g., sulfonic acid crystals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.